(E)-3,4-Dihydroxybenzylideneacetone
Overview
Description
(E)-3,4-Dihydroxybenzylideneacetone (DBA) is a naturally occurring compound found in the bark of certain trees, such as the black walnut, and is used in the synthesis of a variety of compounds. DBA is a heterocyclic compound that contains both a benzene ring and an acetone group. It is a colorless, crystalline solid at room temperature and is soluble in ethanol and other organic solvents.
Scientific Research Applications
Osteoporosis Management
- Application: (E)-3,4-Dihydroxybenzylideneacetone, referred to as compound 1, has been shown to inhibit osteoclastogenesis and stimulate osteoblastogenesis, making it a potential novel therapeutic for osteoporosis and other osteopenic diseases. It demonstrated effectiveness in preventing ovariectomy-induced osteoporosis in animal models (Pativada et al., 2019).
Drug Delivery Systems and Tissue Engineering
- Application: Dibenzylideneacetone (DBA) analogs, related to this compound, were studied for their potential applications in controlled drug release systems and tissue engineering. These compounds were encapsulated in poly(lactic acid) membranes and showed minimal toxicity at certain concentrations (Alcántara Blanco et al., 2020).
Organic Synthesis and Catalysis
- Application: The compound and its derivatives have been utilized in various organic syntheses and catalytic processes. For instance, 4-Hydroxy benzylideneacetone, a related compound, was biosynthesized using E. coli in a study highlighting its potential as an organic synthesis intermediate (Zhu et al., 2022). Additionally, dibenzylideneacetone complexes have been used as catalysts and reagents in various chemical reactions (Rubezhov, 1988).
Optical and Material Sciences
- Application: Derivatives of dibenzylideneacetone have been investigated for their third-order nonlinear optical properties, indicating potential applications in optical and material sciences. The nonlinearity was found to be strongly dependent on the type of substituents used (Kiran et al., 2008).
Pharmaceutical and Biotechnological Applications
- Application: Various studies have investigated the potential of this compound and its analogs in pharmaceutical and biotechnological applications. For instance, enzymatic catalysis involving derivatives of this compound has been explored for the synthesis of pharmaceutical intermediates (Jiang et al., 2014).
Properties
IUPAC Name |
(E)-4-(3,4-dihydroxyphenyl)but-3-en-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-7(11)2-3-8-4-5-9(12)10(13)6-8/h2-6,12-13H,1H3/b3-2+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIFZKRGUGKLILR-NSCUHMNNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=CC1=CC(=C(C=C1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C=C/C1=CC(=C(C=C1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20703309 | |
Record name | Osmundacetone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20703309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123694-03-1 | |
Record name | Osmundacetone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20703309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does (E)-3,4-Dihydroxybenzylideneacetone impact bone cells?
A1: this compound (compound 1) exhibits a dual effect on bone cell activity. It inhibits the formation of osteoclasts, cells responsible for bone resorption. This inhibitory effect was observed in C57BL/6 bone marrow monocyte/macrophages with an IC50 of 7.8 μM. [] Simultaneously, compound 1 stimulates the differentiation of MC3T3-E1 cells into osteoblasts, cells responsible for bone formation. This activity is linked to the induction of Runt-related transcription factor 2, alkaline phosphatase, and osteocalcin, all essential for osteoblast function. [] This dual action makes this compound a promising candidate for further investigation in osteoporosis treatment.
Q2: How does modifying the structure of this compound influence its activity?
A2: The research explored structure-activity relationships (SAR) by creating derivatives of this compound. One notable derivative, (E)-4-(3-Hydroxy-4-methoxyphenyl)-3-buten-2-one (compound 2c), displayed a significant enhancement in inhibiting osteoclast formation (IC50 of 0.11 μM), while maintaining its ability to stimulate osteoblast activity. [] Another derivative, (E)-4-(4-Hydroxy-3-methoxyphenyl)-3-buten-2-one (compound 2g), demonstrated a two-fold increase in alkaline phosphatase production at 50 μM compared to compound 1, without affecting its osteoclast-inhibitory activity. [] These findings underscore the potential for targeted structural modifications to fine-tune the compound's activity and potentially enhance its therapeutic benefits.
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